molecular formula C5H12Cl2N2O B15298174 5-Aminopiperidin-2-one;dihydrochloride

5-Aminopiperidin-2-one;dihydrochloride

Cat. No.: B15298174
M. Wt: 187.06 g/mol
InChI Key: YURPXBDYYDFFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-2-one;dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C . Another method involves starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the methods mentioned above can be scaled up for industrial production, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields ®-3-aminopiperidine .

Mechanism of Action

The exact mechanism of action of 5-Aminopiperidin-2-one;dihydrochloride is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone group.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness: 5-Aminopiperidin-2-one;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Properties

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

IUPAC Name

5-aminopiperidin-2-one;dihydrochloride

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H

InChI Key

YURPXBDYYDFFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1N.Cl.Cl

Origin of Product

United States

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